molecular formula C14H16N6 B7579296 N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine

N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine

Cat. No. B7579296
M. Wt: 268.32 g/mol
InChI Key: WXGIFYQLFURQMC-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine, also known as MPMT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMT is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine is not fully understood, but it is believed to act on various biological pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and the activation of PPARγ. This compound has also been shown to inhibit the production of ROS and to activate the Nrf2 pathway. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine in lab experiments is its potential to target various biological pathways. This compound has been shown to have potential anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool in the study of these pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and further studies are needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the study of the mechanism of action of this compound and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine has been synthesized using various methods, including the reaction between 4-pyrazol-1-ylbenzyl chloride and N-methyl-N-(prop-2-yn-1-yl)amine in the presence of triethylamine, and the reaction between 4-pyrazol-1-ylbenzyl chloride and N-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of sodium hydride. The synthesis of this compound has also been achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Scientific Research Applications

N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine has been used in various scientific research applications, including the development of new drugs and the study of biological pathways. This compound has been shown to have potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-15-9-13-11-19(18-17-13)10-12-3-5-14(6-4-12)20-8-2-7-16-20/h2-8,11,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGIFYQLFURQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)CC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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